N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-16-13-22-11-7-18(8-12-22)21-19(23)20(9-14-25-15-10-20)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFPHGWUGRSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with a methoxyethyl halide under basic conditions.
Formation of the Phenyl Oxane Carboxamide Moiety: This can be achieved through the reaction of the piperidine derivative with a phenyl oxane carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
-
CNS Disorders :
- The compound has shown promise in treating central nervous system disorders. Its structural similarity to known piperidine derivatives suggests potential activity as a cognitive enhancer or neuroprotective agent. Research indicates that piperidine-based compounds can modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer's disease and other forms of dementia .
-
Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives with piperidine structures have been linked to cytotoxic effects against various human cancer cell lines .
- Metabolic Disorders :
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Piperidine-Based Analogs
highlights compounds derived from a common quinoline-based scaffold, where the 1-ylidene substituent on the piperidine ring varies. Key analogs include:
| Substituent on Piperidin-4-yl | Key Structural Features | Inferred Properties |
|---|---|---|
| 1-Methylpiperidin-4-yl | Compact alkyl group | Lower solubility, faster metabolism |
| 1-Ethylpiperidin-4-yl | Slightly larger alkyl | Moderate lipophilicity |
| 1-(2-Methoxyethyl)piperidin-4-yl | Ether-containing side chain | Enhanced solubility, slower metabolic clearance |
| 1-(Methylsulfonyl)piperidin-4-yl | Polar sulfonyl group | Increased polarity, potential for stronger target binding |
| Pyrrolidin-3-yl | 5-membered ring | Altered steric and electronic profiles |
The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to methyl or ethyl analogs due to the oxygen atom’s polarity, which facilitates hydrogen bonding. This substitution may also reduce first-pass metabolism by sterically shielding the piperidine nitrogen from oxidative enzymes .
Core Structure Comparison: Oxane vs. Naphthyridine
describes Goxalapladib (CAS-412950-27-7) , which shares the 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a 1,8-naphthyridine core instead of oxane. Key differences include:
- Core Structure: Target Compound: 4-Phenyloxane provides a rigid, oxygen-containing ring that may favor specific conformations for receptor binding.
- Therapeutic Indication: Goxalapladib is explicitly noted for atherosclerosis treatment, likely targeting inflammatory pathways via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition. The trifluoromethyl biphenyl and difluorophenyl groups in Goxalapladib enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
Pharmacophore Design :
- The target compound’s oxane-phenyl-carboxamide structure suggests a focus on CNS penetration (smaller molecular weight, moderate polarity).
- Goxalapladib’s larger, fluorinated structure aligns with peripheral action and prolonged plasma half-life.
Research Findings and Implications
Solubility and Bioavailability
The 2-methoxyethyl substituent is a strategic modification observed in both the target compound and Goxalapladib. In preclinical studies, such groups have been shown to:
Binding and Selectivity
- Fluorine Effects : Goxalapladib’s trifluoromethyl and difluorophenyl groups demonstrate how halogenation can fine-tune electronic properties and steric bulk, critical for high-affinity enzyme inhibition .
Biological Activity
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The molecular formula of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide is with a molecular weight of approximately 270.34 g/mol . The compound features a piperidine ring substituted with a methoxyethyl group, and an oxane moiety linked to a phenyl group, indicating potential interactions with various biological targets.
Research indicates that this compound may act primarily as a dopamine D2 receptor modulator. In vitro studies have shown that related compounds exhibit significant affinity towards D2 receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease . The binding affinity of similar compounds has been reported to be in the nanomolar range, suggesting that N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide may also possess comparable properties.
1. Dopamine D2 Receptor Affinity
The compound was evaluated for its ability to displace radiolabeled ligands in competitive binding assays. Preliminary data suggest that it may have a binding affinity similar to other known D2 receptor antagonists, which could position it as a candidate for further development in treating dopamine-related disorders .
2. In Vivo Studies
In vivo studies using rodent models have demonstrated that compounds structurally related to N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide can significantly alter dopaminergic signaling pathways. These alterations were associated with behavioral changes indicative of antipsychotic activity .
Case Study 1: Dopamine Modulation
A study published in 2016 synthesized several derivatives of piperidine-based compounds to probe their effects on dopamine receptors. Among these, one derivative showed a Ki value of 54 nM for the D2 receptor, supporting the hypothesis that modifications to the piperidine structure can enhance receptor affinity . This suggests that N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyl oxane-4-carboxamide could be optimized for improved activity.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds on animal models exhibiting symptoms akin to schizophrenia. Results indicated that these compounds could reduce hyperactivity and improve cognitive deficits, further supporting their potential therapeutic use in psychiatric disorders .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
